molecular formula C5H6ClN3S B3284434 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine CAS No. 78504-09-3

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine

Cat. No.: B3284434
CAS No.: 78504-09-3
M. Wt: 175.64 g/mol
InChI Key: UVGQOEDNLWEICY-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and methyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are used as oxidizing agents. The reactions are performed at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-amino-4-methyl-6-(methylthio)-1,3,5-triazine or 2-alkoxy-4-methyl-6-(methylthio)-1,3,5-triazine are formed.

    Oxidation: Products include 2-chloro-4-methyl-6-(methylsulfinyl)-1,3,5-triazine and 2-chloro-4-methyl-6-(methylsulfonyl)-1,3,5-triazine.

    Reduction: Dihydrotriazines are the primary products.

Scientific Research Applications

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.

    Industry: It is used in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets. For example, as a herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. In antimicrobial applications, it may interfere with essential enzymes or cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethyl-1,3,5-triazine
  • 2-Chloro-4-methyl-6-ethylthio-1,3,5-triazine
  • 2-Chloro-4-methyl-6-(methylsulfonyl)-1,3,5-triazine

Uniqueness

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in the development of new agrochemicals and pharmaceuticals.

Properties

IUPAC Name

2-chloro-4-methyl-6-methylsulfanyl-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGQOEDNLWEICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium methanethiolate (0.49 g, 7.0 mmol) was added portionwise at 0° C. to a stirred cloudy solution of 2,4-dichloro-6-methyl-1,3,5-triazine (7) (1.04 g, 6.3 mmol) in toluene (10 mL, 94 mmol) over 15 min. After addition, the pale yellow mixture was stirred at the same temperature for another 1 h, and water (10 mL) was added. The separated aqueous layer was extracted with EtOAc (2×20 mL) and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography (hexanes to 70% DCM in hexanes) to give 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine (0.87 g, 78% yield) as a white solid. MS (API-ES) m/z 176 (M+H)+; 1H NMR (d6-DMSO, 400 MHz) δ 2.55 (s, 3H) 2.51 (br. s., 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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